![molecular formula C8H6F3NOS B1333566 4-[(Trifluoromethyl)sulfanyl]benzamide CAS No. 330-15-4](/img/structure/B1333566.png)

4-[(Trifluoromethyl)sulfanyl]benzamide

Overview

Description

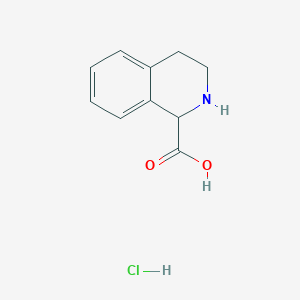

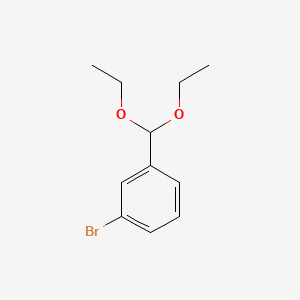

4-[(Trifluoromethyl)sulfanyl]benzamide is a chemical compound with the molecular formula C8H6F3NOS . It has a molecular weight of 221.20 g/mol . The IUPAC name for this compound is 4-(trifluoromethylsulfanyl)benzamide .

Molecular Structure Analysis

The molecular structure of 4-[(Trifluoromethyl)sulfanyl]benzamide consists of a benzamide moiety that is substituted with a trifluoromethylsulfanyl group . The InChI string representation of the molecule isInChI=1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) . Physical And Chemical Properties Analysis

4-[(Trifluoromethyl)sulfanyl]benzamide has a molecular weight of 221.20 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 68.4 Ų . The compound has a complexity of 211 .Scientific Research Applications

Chemical Synthesis and Functionalization

- The thermal behavior of intermediates formed by the reaction of nitriles with perfluoroalkyl sulfoxides upon trifluoromethanesulfonic anhydride activation was studied, demonstrating selective functionalization of the aromatic ortho C–H bond or the benzylic C–H bond para to the sulfoxide group (Macé et al., 2009).

Synthesis and Antimicrobial Activities

- A series of Schiff bases were synthesized by condensation of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various substituted aromatic aldehydes, displaying antimicrobial activity (Mange et al., 2013).

Carbonic Anhydrase Inhibition

- A study on benzamides incorporating 4-sulfamoyl moieties as inhibitors of human carbonic anhydrase showed inhibition of human isoforms II, VII, and IX, suggesting potential medical applications (Abdoli et al., 2018).

Crystallographic Studies

- N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides crystallized as ethanol monosolvates were studied, enhancing understanding of molecular interactions and crystalline structures (Chinthal et al., 2020).

Synthesis of Novel Compounds

- Novel sulfanilamide derivatives such as N -[4-(phenylsulfamoyl)phenyl]benzamide were synthesized and characterized, contributing to the development of new chemical entities with potential applications (Lahtinen et al., 2014).

Application in Drug Design

- A study focused on the synthesis of pyridine-SF4-isoxazolines, highlighting the potential of the SF4 moiety in drug design and development (Maruno et al., 2022).

Mechanism of Action

Target of Action

The primary target of 4-[(Trifluoromethyl)sulfanyl]benzamide is Dihydropteroate synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the bacterial pathway of folic acid synthesis . This pathway is absent in higher vertebrates, making it an attractive target for antimicrobial therapies .

Mode of Action

4-[(Trifluoromethyl)sulfanyl]benzamide acts as an allosteric inhibitor of DHPS . It binds to a previously unknown site at the dimer interface of the enzyme .

Biochemical Pathways

The binding of 4-[(Trifluoromethyl)sulfanyl]benzamide to DHPS affects the enzyme’s function in the folic acid synthesis pathway . The inhibition of DHPS disrupts this pathway, leading to a decrease in the production of folic acid, which is essential for bacterial growth and survival .

Result of Action

The molecular and cellular effects of 4-[(Trifluoromethyl)sulfanyl]benzamide’s action result in the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound deprives bacteria of a crucial nutrient, leading to their eventual death .

properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYWYSLTZOUSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368593 | |

| Record name | 4-(Trifluoromethylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Trifluoromethyl)sulfanyl]benzamide | |

CAS RN |

330-15-4 | |

| Record name | 4-[(Trifluoromethyl)thio]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 4-[(Trifluoromethyl)sulfanyl]benzamide in the context of B. anthracis?

A1: Bacillus anthracis, the bacteria responsible for anthrax, requires dihydropteroate synthase (DHPS) for folate biosynthesis, an essential pathway for its survival and proliferation. The research paper investigates the crystal structure of B. anthracis DHPS bound to 4-[(trifluoromethyl)sulfanyl]benzamide. This structural information provides valuable insights into how the compound interacts with DHPS at a molecular level. [] Understanding this interaction is crucial for potentially developing novel antibacterial agents that target DHPS and combat B. anthracis infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)

![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)